4-Aminobenzamidine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 4-aminobenzamidine hydrochloride involves the reaction of 2-amino-N'-arylbenzamidines with certain reagents to yield compounds with significant structural and functional resemblance. For instance, one method utilizes 4,5-dichloro-1,2,3-dithiazolium chloride in the presence of Hünig's base to convert 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles, demonstrating a potential pathway for synthesizing related compounds (Mirallai, Manos, & Koutentis, 2013).
Molecular Structure Analysis
The molecular structure and interaction analysis can be exemplified by studies on related compounds where X-ray diffraction and DFT calculations reveal the impact of intermolecular interactions on molecular geometry. These studies provide insights into how such interactions influence the molecular structure of 4-aminobenzamidine hydrochloride analogs (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds similar to 4-aminobenzamidine hydrochloride include transformations through nucleophilic substitution reactions and reductions leading to various derivatives. These reactions are critical for understanding the chemical behavior and potential applications of 4-aminobenzamidine hydrochloride (Rossi & Pini, 1996).
Physical Properties Analysis
The physical properties such as molar refraction and polarizability of compounds structurally related to 4-aminobenzamidine hydrochloride have been analyzed. These properties are influenced by the compound's concentration in solution and provide a basis for understanding the physical characteristics of 4-aminobenzamidine hydrochloride (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties, including the reactivity of 4-aminobenzamidine hydrochloride analogs towards various chemical agents, highlight the compound's versatility in chemical synthesis and its potential reactivity profile. These properties can be deduced from the study of similar compounds and their reactions (Ren et al., 2021).
Scientific Research Applications
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Protease Inhibition
- Field : Biochemistry
- Application : 4-Aminobenzamidine dihydrochloride is used as a ligand in affinity chromatography for purification and immobilization of enzymes . It’s also used in the synthesis of benzamidine derivatives that are selective and potent serine protease inhibitors .
- Method : The compound is coupled to other molecules using various reagents and conditions .
- Results : The synthesized benzamidine derivatives have shown to be effective in inhibiting serine proteases .
-
Drug Design
- Field : Pharmacology
- Application : It’s used in the synthesis of orally active fibrinogen receptor antagonists based on benzamidines .
- Method : The compound is used as a building block in the synthesis of these antagonists .
- Results : The synthesized antagonists have shown potential in inhibiting fibrinogen receptors .
-
Photoswitchable Drugs
- Field : Photopharmacology
- Application : It’s used in the design of photoswitchable drugs .
- Method : The compound is incorporated into the structure of a drug, the geometry of which can be reversibly controlled on irradiation with light .
- Results : The photoswitchable drugs have been reported to target ion channels, receptors, and enzymes, for treatment of diseases such as cancers and bacterial infections .
Safety And Hazards
properties
IUPAC Name |
4-aminobenzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVZGKYMGKLGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7761-72-0, 2498-50-2 | |
Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7761-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2498-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10228278 | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzamidine hydrochloride | |
CAS RN |
7761-72-0, 2498-50-2 | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC56418 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamidine, p-amino-, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7761-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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